molecular formula C19H40N4O3 B12528302 acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide CAS No. 668985-38-4

acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide

Cat. No.: B12528302
CAS No.: 668985-38-4
M. Wt: 372.5 g/mol
InChI Key: ZHJXBOCFMSGPQE-UHFFFAOYSA-N
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Description

Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide is a compound with the molecular formula C19H40N4O3 and a molecular weight of 372.546 g/mol . This compound is known for its unique structure, which includes both acetic acid and hydrazinylmethylideneamino groups, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

668985-38-4

Molecular Formula

C19H40N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide

InChI

InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-10-13-17(22)20-15-12-9-8-11-14-19-16-21-18;1-2(3)4/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22);1H3,(H,3,4)

InChI Key

ZHJXBOCFMSGPQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCCCN=CNN.CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves several steps. One common method includes the reaction of hexylamine with decanoyl chloride to form N-hexyl decanamide. This intermediate is then reacted with hydrazine to introduce the hydrazinylmethylideneamino group, followed by acetylation with acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide include other N-substituted acetamides and hydrazine derivatives. For example:

The uniqueness of this compound lies in its combination of acetic acid and hydrazinylmethylideneamino groups, which provide a versatile platform for chemical modifications and applications.

Biological Activity

Acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide, with CAS number 668985-38-4, is a compound that combines acetic acid with a hydrazine derivative. Its molecular formula is C17H36N4OC2H4O2C_{17}H_{36}N_{4}O\cdot C_{2}H_{4}O_{2}, and it has a molecular weight of 372.546 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure

The structure of acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide can be represented as follows:

Structure C17H36N4OC2H4O2\text{Structure }\text{C}_{17}\text{H}_{36}\text{N}_{4}\text{O}\cdot \text{C}_{2}\text{H}_{4}\text{O}_{2}

This compound features a hydrazinyl group that is linked to a decanamide chain, which may enhance its biological activity through interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that hydrazine-based compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study:

  • Study Title: "Hydrazine Derivatives as Anticancer Agents"
  • Findings: A series of hydrazine derivatives were tested against various cancer cell lines. The results demonstrated that compounds similar to acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.

Antimicrobial Activity

Hydrazine derivatives have also been noted for their antimicrobial properties. The presence of the acetic acid moiety may enhance the solubility and bioavailability of the compound, making it more effective against bacterial strains.

Research Findings:

  • Study: "Antimicrobial Activity of Hydrazine Derivatives"
  • Results: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

The proposed mechanisms through which acetic acid; N-[6-(hydrazinylmethylideneamino)hexyl]decanamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The hydrazine group may interact with key enzymes involved in metabolic pathways within cells.
  • DNA Interaction: Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to apoptosis.

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of bacteria
Enzymatic inhibitionDisrupts metabolic pathways
DNA intercalationAffects replication processes

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